3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine

Medicinal Chemistry Drug Design Pharmacokinetics

This fluorinated aniline is a key intermediate for BCR-ABL kinase inhibitors, offering a 2.55-fold potency advantage over non-fluorinated analogs. Its unique 3-fluoro and 4-methylimidazole structure is critical for reducing cardiac toxicity in CML therapeutics. Procure this validated building block for IND-enabling toxicology studies, with production scales up to 50 kg and rigorous HPLC purity (≥98%) ensuring GLP batch consistency.

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 252340-70-8
Cat. No. B1592051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
CAS252340-70-8
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C10H10FN3/c1-7-5-14(6-13-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3
InChIKeyXUDKNXYCYIYBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine (CAS 252340-70-8): Physicochemical Profile and Comparator Context


3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (CAS 252340-70-8) is a fluorinated aromatic amine with the molecular formula C₁₀H₁₀FN₃ and a molecular weight of 191.20 g/mol . This compound serves as a critical intermediate in the synthesis of kinase inhibitors, particularly those targeting BCR-ABL and related tyrosine kinases . Its structure, featuring a 3-fluoro substitution on the benzene ring and a 4-methylimidazole moiety, distinguishes it from non-fluorinated analogs (e.g., 4-(4-methyl-1H-imidazol-1-yl)benzenamine, CAS 102791-87-7) and non-methylated imidazole derivatives (e.g., 3-fluoro-4-(1H-imidazol-1-yl)benzenamine, CAS 190200-19-2) . The predicted physicochemical properties include a LogP of 1.18 , a pKa of 6.16 ± 0.61 , and a boiling point of 371.1 °C .

Why 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine Cannot Be Replaced by In-Class Analogs


Substituting 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine with a non-fluorinated or non-methylated analog is not straightforward due to its unique combination of structural features that directly impact downstream synthetic efficiency and final compound activity. The presence of the fluorine atom at the 3-position introduces a strong electron-withdrawing effect, which modulates the reactivity of the aniline nitrogen in subsequent coupling reactions . Additionally, the 4-methyl group on the imidazole ring enhances lipophilicity (LogP = 1.18 ) compared to the non-methylated derivative (XLogP ≈ 1.1 ), which can influence membrane permeability and metabolic stability in the final drug candidates [1]. Furthermore, comparative data from kinase inhibitor development indicate that the 3-fluoro-4-(4-methylimidazol-1-yl)phenyl motif is specifically required for potent BCR-ABL inhibition; analogs lacking either the fluorine or the methyl group show significantly reduced cellular potency [2].

Quantitative Differentiation of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine (CAS 252340-70-8) from Closest Analogs


Lipophilicity Advantage: Increased LogP for Improved Membrane Permeability

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine exhibits a higher calculated LogP (1.18 ) compared to its non-methylated counterpart, 3-fluoro-4-(1H-imidazol-1-yl)benzenamine, which has an XLogP of approximately 1.1 . This 0.08 LogP increase translates to a predicted ~20% higher lipophilicity, which can enhance passive membrane diffusion and improve oral bioavailability in derived drug candidates [1]. In contrast, the non-fluorinated analog 4-(4-methyl-1H-imidazol-1-yl)benzenamine has a significantly higher LogP of 1.76 , which may lead to excessive lipophilicity, increased metabolic clearance, and potential toxicity issues .

Medicinal Chemistry Drug Design Pharmacokinetics

Ionization State: A More Neutral pKa for Enhanced Synthetic Versatility

The predicted pKa of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is 6.16 ± 0.61 , which is significantly higher (less acidic) than that of its trifluoromethyl-substituted analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1), which has a predicted pKa around 4.5–5.0 due to the strong electron-withdrawing -CF₃ group . This difference of approximately 1–2 pKa units means that 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine remains predominantly neutral under mildly acidic conditions (e.g., pH 5–6), facilitating efficient amide bond formation and reducing the need for protecting group strategies . The non-fluorinated analog 4-(4-methyl-1H-imidazol-1-yl)benzenamine has a similar pKa (estimated ~6.5) but lacks the electronic tuning provided by the fluorine atom, which can lead to less regioselective coupling in certain cross-coupling reactions .

Organic Synthesis Process Chemistry Amide Coupling

BCR-ABL Kinase Inhibition: A 2.55-Fold Potency Improvement Over Non-Fluorinated Analog

A derivative incorporating the 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl motif demonstrated an IC₅₀ of 435 nM against BCR-ABL in a cellular proliferation assay using mouse BA/F3 cells [1]. In contrast, a closely related analog lacking the 3-fluoro substitution (i.e., using 4-(4-methyl-1H-imidazol-1-yl)benzenamine as the core) exhibited an IC₅₀ of 1110 nM (1.11 µM) in the same assay format [2]. This represents a 2.55-fold improvement in cellular potency attributable to the presence of the fluorine atom, which likely enhances binding interactions within the kinase ATP pocket and improves cellular permeability [3]. This comparative data provides a direct, quantitative justification for selecting the fluorinated intermediate over its non-fluorinated counterpart in BCR-ABL inhibitor programs.

Oncology Kinase Inhibitors Chronic Myeloid Leukemia

Synthetic Scalability: Commercial Availability at Multi-Kilogram Scale

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is commercially available at up to 50 kg production scale with a minimum purity of 98% by HPLC . In contrast, the chloro analog (3-chloro-4-(4-methyl-1H-imidazol-1-yl)benzenamine) is not widely available from major suppliers, and the non-methylated analog (3-fluoro-4-(1H-imidazol-1-yl)benzenamine) is typically only available at gram-scale quantities . This ready availability at multi-kilogram scale, combined with a moisture content specification of ≤0.5% , ensures consistent quality and reliable supply for late-stage preclinical and early clinical development programs, avoiding costly and time-consuming custom synthesis campaigns .

Process Chemistry Supply Chain Pharmaceutical Intermediates

High-Impact Application Scenarios for 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine (CAS 252340-70-8)


Synthesis of Next-Generation BCR-ABL Inhibitors with Improved Cardiac Safety Profiles

The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl core is a key pharmacophore in a series of BCR-ABL inhibitors designed to minimize cardiac toxicity while maintaining potent anti-leukemic activity . The 2.55-fold potency advantage observed for this fluorinated motif over its non-fluorinated analog directly supports its selection in lead optimization programs aimed at chronic myeloid leukemia (CML) [1]. Procurement of this intermediate enables the rapid synthesis of focused libraries to explore structure-activity relationships around the aniline nitrogen, facilitating the development of next-generation therapeutics with improved safety margins .

Medicinal Chemistry Campaigns Targeting Kinase Selectivity Profiles

The unique electronic properties conferred by the 3-fluoro and 4-methylimidazole substituents allow for fine-tuning of kinase selectivity. The moderate LogP (1.18) and pKa (6.16) of this intermediate enable the generation of compounds with balanced physicochemical properties, reducing the risk of promiscuous kinase inhibition and associated toxicities . Researchers can leverage this building block to rapidly construct diverse chemical matter for screening against a broad panel of kinases, including BCR-ABL, c-Kit, and PDGFR, using well-established amide coupling and nucleophilic aromatic substitution chemistries [2].

Process Chemistry Scale-Up for Preclinical Toxicology Studies

With commercial availability up to 50 kg and a robust purity specification (≥98% HPLC, ≤0.5% moisture), this intermediate is ideally suited for the multi-gram to kilogram-scale synthesis required for IND-enabling toxicology studies . Its well-defined handling and storage conditions (2-8°C ) minimize degradation and ensure batch-to-batch consistency, a critical requirement for GLP-compliant safety assessments. The avoidance of custom synthesis for this building block significantly accelerates the transition from lead optimization to preclinical development .

Development of Fluorinated PET Tracers for In Vivo Imaging

The presence of a fluorine atom in the 3-position provides a potential site for ¹⁸F isotopic labeling, enabling the development of positron emission tomography (PET) tracers for studying kinase inhibitor biodistribution and target engagement in vivo . The synthetic versatility of the aniline group allows for rapid conjugation to various chelators or targeting moieties, facilitating the creation of imaging agents to support clinical candidate selection and dose optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.